4-(5-Chlorothiophen-2-yl)azetidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine under specific conditions to form the azetidin-2-one ring . The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality control . The production process is optimized for scalability and cost-effectiveness, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring structure is known to inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, which are essential for bacterial cell wall formation . This mechanism is similar to that of β-lactam antibiotics like penicillins and cephalosporins .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(5-Chlorothiophen-2-yl)azetidin-2-one is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
4-(5-Chlorothiophen-2-yl)azetidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an azetidinone ring and a chlorothiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer effects, along with relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is C_8H_7ClN_2OS, with a molecular weight of 187.67 g/mol. The presence of the chlorothiophene ring at the 5-position and the azetidinone functionality at the 4-position is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates potent antimicrobial effects against various bacterial strains.
- Antifungal Activity : It has also been evaluated for its antifungal properties, showing efficacy against specific pathogenic fungi.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial results indicating possible interactions with molecular targets involved in cancer progression.
Antimicrobial Activity
A study conducted on a series of azetidinone derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | High |
Bacillus anthracis | 20 | Moderate |
Escherichia coli | 30 | Moderate |
Pseudomonas aeruginosa | 40 | Low |
Antifungal Activity
In another study focusing on antifungal properties, compounds similar to this compound were synthesized and tested against seed-borne fungi affecting finger millet. The results indicated that certain derivatives effectively reduced fungal incidence, enhancing seed germination and growth .
Table 2: Antifungal Activity Against Pathogenic Fungi
Fungi | Concentration (mg/mL) | Inhibition Zone (mm) |
---|---|---|
Pyricularia grisea | 25 | 28 |
Bipolaris setariae | 50 | 25 |
The biological activity of this compound is believed to be associated with its ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules. This interaction is critical for disrupting cellular processes in microorganisms and cancer cells .
Case Studies
- Antibacterial Efficacy : A comparative study highlighted that the azetidinone derivative exhibited higher antibacterial activity than conventional antibiotics like tetracycline against Staphylococcus aureus, suggesting its potential as a new therapeutic agent .
- Fungal Pathogen Control : Research demonstrated that integrating azetidinone structures into existing frameworks could enhance antifungal efficacy, particularly against pathogens affecting agricultural crops .
Properties
Molecular Formula |
C7H6ClNOS |
---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6ClNOS/c8-6-2-1-5(11-6)4-3-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
InChI Key |
YLMMTRGVJGOXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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